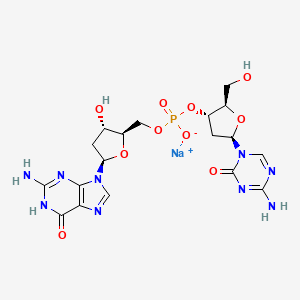

グアデシタビンナトリウム

概要

説明

S-110は、潤滑性添加剤、乳化剤、抑制剤、および生物防腐剤を含む、半合成の液体濃縮化合物です。 これは、主に銅ロッド、中型および細いワイヤサイズ、ならびにめっき銅ワイヤの引抜のために配合されています .

科学的研究の応用

S-110 has a wide range of scientific research applications, including:

Chemistry: Used as a lubricant and emulsifier in various chemical processes.

Biology: Employed in biological studies for its biocidal properties.

Medicine: Investigated for potential medical applications due to its unique chemical properties.

Industry: Widely used in the wire drawing industry for its excellent lubricity and low foaming properties.

作用機序

S-110の作用機序には、ワイヤ引抜プロセス中の金属表面との相互作用が含まれます。潤滑性添加剤は摩擦を減らし、乳化剤は安定した混合物を保証します。抑制剤は腐食を防ぎ、生物防腐剤は微生物の増殖を防ぎます。 分子標的は、金属表面と存在する可能性のあるあらゆる汚染物質を含み、スムーズで効率的な引抜プロセスを保証します .

類似の化合物との比較

S-110は、優れた潤滑性、潤滑剤の低消費量、非常にクリーンな走行特性を提供する特定の添加剤ブレンドにより、他の類似の化合物とは異なります。 類似の化合物には、他のワイヤ引抜潤滑剤が含まれますが、S-110は低発泡性と高効率で際立っています .

他に質問がある場合や、詳細が必要な場合は、お気軽にお問い合わせください!

Safety and Hazards

将来の方向性

Although Guadecitabine did not yield improved complete remission (CR) rates and overall survival (OS) compared to the control arm in patients with treatment-naïve acute myeloid leukemia (AML) who were ineligible for intensive chemotherapy, subgroup analysis in patients who received ≥4 cycles of therapy demonstrated superior outcomes in favor of Guadecitabine . Given its stability, ease of administration, safety profile, and prolonged exposure time, Guadecitabine would be the more appropriate hypomethylating agent (HMA), replacing azacitidine and decitabine, to be used in combination treatment regimens in patients with myeloid malignancies .

生化学分析

Biochemical Properties

Guadecitabine Sodium plays a significant role in biochemical reactions as a DNMT1 inhibitor . DNMT1 is an enzyme that adds a methyl group to the DNA molecule, which can affect gene expression. By inhibiting DNMT1, Guadecitabine Sodium can reduce DNA methylation, thereby inhibiting tumor cell proliferation .

Cellular Effects

Guadecitabine Sodium has profound effects on various types of cells and cellular processes. It influences cell function by altering gene expression through its action on DNA methylation . This can impact cell signaling pathways and cellular metabolism, potentially leading to the inhibition of tumor cell growth .

Molecular Mechanism

The molecular mechanism of action of Guadecitabine Sodium involves its binding to DNMT1, inhibiting the enzyme’s activity . This prevents the addition of a methyl group to the DNA molecule, thereby reducing DNA methylation. This change in gene expression can inhibit the proliferation of tumor cells .

Temporal Effects in Laboratory Settings

Current studies focus on its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Guadecitabine Sodium vary with different dosages in animal models. Current research is investigating the threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Guadecitabine Sodium is involved in the metabolic pathway of DNA methylation . It interacts with the enzyme DNMT1, affecting the methylation status of DNA and potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

Research is ongoing to understand how Guadecitabine Sodium is transported and distributed within cells and tissues. This includes studying any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Guadecitabine Sodium and its effects on activity or function are areas of active research. This includes investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

S-110の調製には、所望の特性を得るためにさまざまな化学添加剤を混合することが含まれます。合成経路には、潤滑性添加剤、乳化剤、抑制剤、および生物防腐剤を特定の比率で組み込むことが含まれます。反応条件は、化合物の安定性と有効性を確保するために慎重に制御されます。 工業生産方法には、大量の化合物を作成するために、大規模なブレンドおよび混合プロセスが含まれます .

化学反応の分析

S-110は、以下を含むいくつかの種類の化学反応を起こします。

酸化: この化合物は、特に空気または他の酸化剤にさらされると、酸化反応を起こす可能性があります。

還元: 還元反応は特定の条件下で発生し、化合物の化学構造を変化させる可能性があります。

置換: S-110は、1つ以上の化学基が他の基に置き換えられる置換反応に参加できます。これらの反応に使用される一般的な試薬には、酸素などの酸化剤、水素などの還元剤、および置換反応を促進するさまざまな触媒が含まれます。

科学研究アプリケーション

S-110は、以下を含む幅広い科学研究アプリケーションを持っています。

化学: さまざまな化学プロセスにおける潤滑剤および乳化剤として使用されます。

生物学: 生物防腐剤としての特性により、生物学的調査に使用されます。

医学: その独特の化学特性により、潜在的な医療用途が調査されています。

類似化合物との比較

S-110 is unique compared to other similar compounds due to its specific blend of additives that provide excellent lubricity, low lubricant consumption, and exceptionally clean running properties. Similar compounds include other wire drawing lubricants, but S-110 stands out for its low foaming and high efficiency .

If you have any more questions or need further details, feel free to ask!

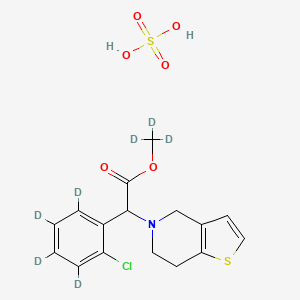

特性

IUPAC Name |

sodium;[(2R,3S,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N9O10P.Na/c19-16-22-6-27(18(31)25-16)12-2-8(9(3-28)35-12)37-38(32,33)34-4-10-7(29)1-11(36-10)26-5-21-13-14(26)23-17(20)24-15(13)30;/h5-12,28-29H,1-4H2,(H,32,33)(H2,19,25,31)(H3,20,23,24,30);/q;+1/p-1/t7-,8-,9+,10+,11+,12+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHBNJPXFOZFNJ-BYKQGDNKSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])OC4CC(OC4CO)N5C=NC(=NC5=O)N)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)COP(=O)([O-])O[C@H]4C[C@@H](O[C@@H]4CO)N5C=NC(=NC5=O)N)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N9NaO10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60239218 | |

| Record name | SGI-110 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

579.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929904-85-8 | |

| Record name | Guadecitabine sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0929904858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SGI-110 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60239218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GUADECITABINE SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RB89YH367 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-Cyclobut[4,5]oxazolo[3,2-a]pyrimidine(9CI)](/img/no-structure.png)

![2-Amino-6,7-dihydroimidazo[4,5-f]isoindol-5(1H)-one](/img/structure/B584212.png)

![2-[(1-Hydroxy-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-3-yl)methoxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B584218.png)

![4-[2-(Tert-butylamino)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B584219.png)

![2-Chloro-N-[2-chloro-4-[(4-methoxyphenyl)methoxy]-6-methylphenyl]acetamide](/img/structure/B584226.png)